3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione
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Overview
Description
PMID30185082-Compound-56 is a small molecular drug with a molecular weight of 389.6. It is known for its potential therapeutic applications, particularly in the treatment of various diseases. The compound has a topological polar surface area of 4.8 and a rotatable bond count of 6 .
Chemical Reactions Analysis
PMID30185082-Compound-56 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID30185082-Compound-56 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential effects on cellular processes and signaling pathways. In medicine, the compound is explored for its therapeutic potential in treating diseases such as schizophrenia and Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry for drug development and testing .
Mechanism of Action
The mechanism of action of PMID30185082-Compound-56 involves its interaction with specific molecular targets and pathways. It binds to intracellular receptors, such as the sigma-2 receptor, which plays a crucial role in regulating cell survival, morphology, and differentiation. The compound may also alter the activity of cytochrome P450 proteins and regulate cellular cholesterol homeostasis .
Comparison with Similar Compounds
PMID30185082-Compound-56 can be compared with other similar compounds, such as benzamide derivatives and aryl azepine derivatives. These compounds share structural similarities but may differ in their specific molecular targets and therapeutic applications. The uniqueness of PMID30185082-Compound-56 lies in its specific binding affinity and mechanism of action, which distinguishes it from other related compounds .
Similar Compounds
- Benzamide derivatives
- Aryl azepine derivatives
- Isoindoline derivatives
- Bicyclo-heptan-2-amine derivatives
Properties
Molecular Formula |
C21H31N3S2 |
---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
3-[4-(4-cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C21H31N3S2/c25-21-24(19-10-4-5-11-20(19)26-21)13-7-6-12-22-14-16-23(17-15-22)18-8-2-1-3-9-18/h4-5,10-11,18H,1-3,6-9,12-17H2 |
InChI Key |
FJGOTAJCEJCFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCCCN3C4=CC=CC=C4SC3=S |
Synonyms |
3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo(d)thiazole-2(3H)-thione CM156 |
Origin of Product |
United States |
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